Predicted Boiling Point: 3-Chloromethyl Isomer Exhibits 26.3°C Lower Boiling Point Than 4-Chloromethyl Regioisomer, Facilitating Distillation-Based Purification
Methyl 3-(chloromethyl)thiophene-2-carboxylate has a predicted boiling point of 298.6 ± 30.0°C , which is 26.3°C lower than the 324.9 ± 27.0°C predicted for the 4-chloromethyl regioisomer [1]. This difference is consistent with the distinct spatial arrangement of the chloromethyl and ester groups affecting molecular dipole moments and intermolecular interactions. For procurement decisions, a lower boiling point translates into potentially easier distillative purification or solvent removal, reducing thermal degradation risk during downstream processing.
| Evidence Dimension | Boiling point |
|---|---|
| Target Compound Data | 298.6 ± 30.0°C (predicted) |
| Comparator Or Baseline | Methyl 4-(chloromethyl)thiophene-2-carboxylate: 324.9 ± 27.0°C (predicted) |
| Quantified Difference | 26.3°C lower |
| Conditions | Predicted values at 760 mmHg; computational estimation method |
Why This Matters
A 26.3°C lower boiling point gives methyl 3-(chloromethyl)thiophene-2-carboxylate a processing advantage in distillation-based purification workflows, reducing energy input and thermal exposure relative to the 4-chloromethyl regioisomer.
- [1] Kuujia. Methyl 4-(chloromethyl)thiophene-2-carboxylate (CAS 34767-85-6) Chemical and Physical Properties. Kuujia.com, 2025. View Source
